2,5-Dimethoxybenzonitrile

Crystallization Solid-State Chemistry Process Chemistry

2,5-Dimethoxybenzonitrile (CAS 5312-97-0) is the definitive regioisomer for reproducible 5-HT2A agonist synthesis (e.g., 25CN-NBOH) and crystal engineering. Its unique centrosymmetric dimer packing and 83°C melting point—36°C lower than the 2,6-isomer—ensure predictable solid-phase reactivity and crystallization. A validated reverse-phase HPLC method streamlines purity analysis. Available ≥98%. Order this high-purity intermediate to advance neuropharmacology and materials science research without isomeric confounds.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 5312-97-0
Cat. No. B1329510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxybenzonitrile
CAS5312-97-0
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C#N
InChIInChI=1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3
InChIKeyHWAMEJIMXIXLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxybenzonitrile (CAS 5312-97-0): Core Physical, Crystallographic, and Procurement Specifications


2,5-Dimethoxybenzonitrile (CAS 5312-97-0, C9H9NO2, MW 163.17) is a dimethoxy-substituted aromatic nitrile. It is a room-temperature solid with a melting point of 81–85 °C and is soluble in methanol . The compound is primarily employed as a versatile organic intermediate in medicinal chemistry and materials science [1]. Its solid-state structure has been fully elucidated by single-crystal X-ray diffraction, revealing a specific packing architecture defined by C–H⋯O/N interactions and π–π stacking [2].

Why 2,5-Dimethoxybenzonitrile Cannot Be Interchanged with Common Positional Isomers (3,4- or 2,6-)


Substituting a 3,4- or 2,6-dimethoxybenzonitrile for the 2,5-isomer introduces significant changes in molecular geometry, solid-state packing, and physicochemical properties. This can lead to irreproducible outcomes in applications dependent on solid form or regioselective reactivity. For instance, the 2,5-substitution pattern yields a distinct crystal packing mode with a centrosymmetric dimer architecture, whereas the 2,6-isomer exhibits a substantially higher melting point (119 °C vs. 83 °C for the 2,5-isomer) [1][2]. These differences are critical in solid-phase synthesis, crystallization, and structure-activity relationship (SAR) studies.

Quantitative Differentiation of 2,5-Dimethoxybenzonitrile (CAS 5312-97-0) from Key Comparators


Melting Point Differentiation: 2,5-Dimethoxybenzonitrile vs. 2,6-Dimethoxybenzonitrile

2,5-Dimethoxybenzonitrile exhibits a melting point range of 81.0–85.0 °C, which is significantly lower than the 2,6-isomer (119 °C). This 36 °C difference is a direct consequence of altered intermolecular forces due to the regiochemistry of the methoxy groups [1].

Crystallization Solid-State Chemistry Process Chemistry

Crystal Packing Architecture: Centrosymmetric Dimer Formation vs. 3,4-Isomer

The crystal structure of 2,5-dimethoxybenzonitrile is characterized by centrosymmetric dimer pairs assembled via C–H⋯O and C–H⋯N interactions, with π–π stacking distances of 3.910 Å organizing these dimers into polymeric strands. This precise arrangement is a direct consequence of the 2,5-substitution pattern [1]. In contrast, the 3,4-isomer exhibits a different packing motif, which influences its distinct melting behavior and solid-state reactivity.

Crystallography Solid-State Engineering Polymorph Prediction

Synthetic Utility: Proven Precursor for High-Selectivity 5-HT2A Receptor Agonists

2,5-Dimethoxybenzonitrile is the core building block for the synthesis of 25CN-NBOH, a selective serotonin 2A receptor (5-HT2A) agonist . 25CN-NBOH exhibits a pKi of 8.88 at the human 5-HT2A receptor and >100-fold selectivity over the 5-HT2C receptor [1]. This exceptional pharmacological profile is directly attributable to the specific 2,5-dimethoxy substitution pattern on the benzonitrile core, which is essential for receptor binding. The 3,4- or 2,6-isomers produce ligands with altered or abolished 5-HT2A affinity.

Medicinal Chemistry GPCR Ligands Chemical Biology

Validated Reverse-Phase HPLC Method for Purity and Pharmacokinetic Analysis

A validated reverse-phase HPLC method has been developed for the analysis of 2,5-dimethoxybenzonitrile, enabling its quantification in complex mixtures and biological matrices [1]. The method utilizes a simple acetonitrile/water/phosphoric acid mobile phase and is scalable for both analytical and preparative separations. This established method reduces method development time and ensures reliable purity assessment and impurity profiling. While comparable methods may exist for other isomers, the validated conditions for the 2,5-isomer offer a proven, ready-to-implement protocol.

Analytical Chemistry Quality Control Bioanalysis

Research and Industrial Application Scenarios for 2,5-Dimethoxybenzonitrile Based on Validated Evidence


Synthesis of Selective 5-HT2A Receptor Agonist Pharmacological Tools

Research groups investigating the serotonin 5-HT2A receptor can directly utilize 2,5-dimethoxybenzonitrile as the key starting material for the synthesis of 25CN-NBOH, a ligand with established high potency (pKi = 8.88) and exceptional selectivity (>100-fold over 5-HT2C) [1][2]. This provides a well-defined synthetic path to a best-in-class agonist tool for in vitro and in vivo neuropharmacology studies, avoiding the pitfalls of using non-selective or lower-potency alternatives that could confound experimental results.

Solid-State Chemistry and Polymorph Screening Studies

The fully elucidated crystal structure of 2,5-dimethoxybenzonitrile, characterized by a unique centrosymmetric dimer motif and specific π–π stacking interactions, makes this compound an ideal model system for solid-state chemistry investigations [1]. Researchers studying crystal engineering, polymorph prediction, or the relationship between molecular structure and solid-state properties can use this compound as a benchmark, where the precise intermolecular distances and angles are known with high accuracy. This contrasts with isomers whose solid-state structures are less defined or exhibit different packing behaviors.

Analytical Method Development and Quality Control Protocols

Analytical laboratories requiring robust purity analysis of 2,5-dimethoxybenzonitrile can adopt a previously validated reverse-phase HPLC method [1]. This method, which uses a simple mobile phase of acetonitrile, water, and phosphoric acid, is scalable and suitable for both routine quality control and preparative impurity isolation. Leveraging this existing protocol eliminates the need for time-consuming method development and validation, accelerating project timelines in pharmaceutical analysis and chemical manufacturing QC.

Crystallization Process Development and Solid-Dosage Formulation

The specific melting point of 2,5-dimethoxybenzonitrile (81–85 °C) and its defined crystal packing architecture provide a predictable solid-state profile for process chemists and formulation scientists [1][2]. This information is essential for designing crystallization purification steps, assessing thermal stability during manufacturing, and evaluating the suitability of the compound for solid oral dosage forms. The 36 °C melting point difference compared to the 2,6-isomer highlights that a substitution would require a completely different process design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.